3-Dehydroquinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

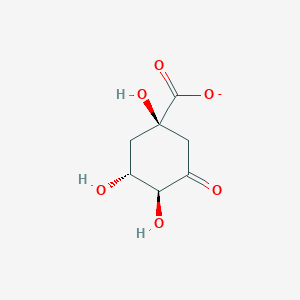

3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.

Applications De Recherche Scientifique

Role in the Shikimate Pathway

The shikimate pathway consists of several enzymatic steps that convert simple carbohydrates into aromatic compounds. 3-Dehydroquinate dehydratase (DHQD) catalyzes the conversion of this compound to 3-dehydroshikimate, representing the third step in this pathway. This reaction is essential for producing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are vital for protein synthesis and various metabolic processes in organisms that possess this pathway .

Agricultural Applications

Herbicide Development:

The shikimate pathway is an ideal target for herbicide development because it is present in plants and many pathogenic microorganisms but absent in mammals. Inhibitors of enzymes within this pathway can effectively control weed populations without harming animals. Research has focused on designing selective inhibitors that target this compound synthase and dehydratase to disrupt the pathway in weeds .

Biopesticides:

Research indicates that compounds affecting the shikimate pathway can serve as biopesticides against various plant pathogens. By targeting these pathways, scientists aim to develop environmentally friendly pest control strategies that reduce reliance on synthetic chemicals .

Pharmaceutical Applications

Antimicrobial Agents:

Inhibitors of this compound dehydratase have shown promise as potential antimicrobial agents against pathogens like Mycobacterium tuberculosis. Studies have demonstrated that compounds such as IMB-T130 selectively inhibit Mycobacterium tuberculosis this compound synthase, leading to reduced bacterial viability. This suggests that targeting the shikimate pathway may provide a novel approach to treating tuberculosis and other bacterial infections .

Drug Resistance Studies:

Research on this compound has also contributed to understanding drug resistance mechanisms in bacteria. By studying how inhibitors interact with enzymes like DHQD, researchers can identify ways to enhance drug efficacy against resistant strains of bacteria .

Biochemical Research

Enzyme Kinetics and Structure-Function Analysis:

Studies on this compound dehydratase have provided insights into enzyme kinetics and structure-function relationships. For instance, variations in key amino acid residues have been shown to significantly affect enzyme activity, highlighting the importance of specific structural features for catalytic efficiency . Such research not only advances our understanding of enzyme function but also informs the design of more effective inhibitors.

Machine Learning Applications:

Recent advancements have utilized machine learning models to predict the inhibition of this compound dehydratase. These models can aid in identifying new compounds with potential inhibitory effects, streamlining the drug discovery process .

Case Studies

Propriétés

Formule moléculaire |

C7H9O6- |

|---|---|

Poids moléculaire |

189.14 g/mol |

Nom IUPAC |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |

Clé InChI |

WVMWZWGZRAXUBK-SYTVJDICSA-M |

SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

SMILES isomérique |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |

SMILES canonique |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

Synonymes |

3-dehydroquinate 3-dehydroquinic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.